Nourseothricin sulfate

Genetic Engineering Multi-Marker Selection Transfection

Nourseothricin sulfate (Streptothricin sulfate) is a broad-spectrum antibiotic belonging to the streptothricin class of peptidyl nucleosides, produced by fermentation of Streptomyces noursei. The commercial product consists of a mixture of streptothricin components, primarily D and F (>85%), with smaller amounts of C and E (.

Molecular Formula C19H36N8O12S
Molecular Weight 600.6 g/mol
CAS No. 96736-11-7
Cat. No. B561680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNourseothricin sulfate
CAS96736-11-7
Synonymsstreptothricin sulfate
Molecular FormulaC19H36N8O12S
Molecular Weight600.6 g/mol
Structural Identifiers
InChIInChI=1S/C19H34N8O8.H2O4S/c20-3-1-2-7(21)4-10(30)24-13-14(31)15(35-18(22)33)9(6-28)34-17(13)27-19-25-11-8(29)5-23-16(32)12(11)26-19;1-5(2,3)4/h7-9,11-15,17,28-29,31H,1-6,20-21H2,(H2,22,33)(H,23,32)(H,24,30)(H2,25,26,27);(H2,1,2,3,4)/t7-,8+,9+,11+,12-,13+,14-,15-,17+;/m0./s1
InChIKeyUDVWKDBCMFLRQW-TWRCRAKCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Nourseothricin Sulfate (CAS 96736-11-7): A Broad-Spectrum Streptothricin Antibiotic for Dominant Genetic Selection


Nourseothricin sulfate (Streptothricin sulfate) is a broad-spectrum antibiotic belonging to the streptothricin class of peptidyl nucleosides, produced by fermentation of Streptomyces noursei . The commercial product consists of a mixture of streptothricin components, primarily D and F (>85%), with smaller amounts of C and E (<15%), and functions as a protein synthesis inhibitor by inducing miscoding of mRNA . It is widely employed as a dominant selectable marker for genetically modified organisms spanning bacteria, yeasts, filamentous fungi, protozoa, plants, and mammalian cells [1].

Why Generic Antibiotic Substitution Fails: Critical Differentiation of Nourseothricin Sulfate in Multi-Marker Genetic Engineering


Nourseothricin sulfate cannot be substituted interchangeably with other common selection antibiotics such as Puromycin, Hygromycin B, Neomycin (G418), or Blasticidin due to fundamental differences in chemical structure, resistance mechanism, and cross-reactivity profiles. Nourseothricin belongs to the streptothricin class with a unique streptolidine-β-lysine scaffold structurally unrelated to typical aminoglycosides (which contain a 2-deoxystreptamine core), and its inactivation is mediated exclusively by streptothricin acetyltransferase (encoded by sat1/nat1) via acetylation of the β-amino group of β-lysine . Critically, SAT-1/NAT-expressing cells exhibit no cross-resistance to Neomycin, Puromycin, or Hygromycin B, enabling orthogonal multi-marker selection that is impossible with antibiotics sharing resistance pathway overlap [1]. Furthermore, nourseothricin demonstrates exceptional thermal stability (75–85 °C) and pH tolerance (pH 2–9/10), properties not uniformly shared by comparator antibiotics, which directly impacts experimental reproducibility under demanding cultivation conditions [2].

Quantitative Differentiation Evidence: Nourseothricin Sulfate Versus Comparator Antibiotics


Orthogonal Selection Capability: Absence of Cross-Resistance with Puromycin and Neomycin in Eukaryotic Systems

Nourseothricin sulfate enables orthogonal multi-marker selection because SAT-1-expressing cells demonstrate zero cross-resistance to Puromycin or Neomycin. In Giardia lamblia, parasites expressing the streptothricin acetyltransferase (SAT-1) gene remained fully sensitive to both Neomycin and Puromycin at standard selective concentrations, enabling successful sequential dual-transfection selection with nourseothricin in combination with either antibiotic [1]. This orthogonal relationship is not achievable between Puromycin and Blasticidin or between Neomycin and Hygromycin B in many systems where partial cross-tolerance or shared resistance mechanisms limit multiplexing capacity [2].

Genetic Engineering Multi-Marker Selection Transfection

Exceptional Thermal and pH Stability Enabling Use Under Extreme Culture Conditions

Nourseothricin sulfate exhibits stability across an exceptionally broad temperature and pH range that exceeds typical performance of common selection antibiotics. The compound remains stable up to 75–85 °C and maintains activity across pH 2 to pH 9/10 [1]. In contrast, Puromycin is known to degrade more rapidly in cell culture medium at 37 °C with a half-life of approximately 24–48 hours, and Hygromycin B requires refrigeration (2–8 °C) for long-term stability with documented sensitivity to repeated freeze-thaw cycles [2]. Nourseothricin powder stored at 2–8 °C retains activity for up to 10 years, and solutions remain stable for 2 years at 4 °C .

Antibiotic Stability Cell Culture Fermentation

Cross-Resistance Confirmation with Hygromycin B: Validated Orthogonal Marker Pair for Fungal Genetics

Multiple independent studies across diverse fungal species confirm zero cross-resistance between nourseothricin and Hygromycin B resistance markers. In Candida albicans, strains expressing CaHygB grew on hygromycin B but remained fully sensitive to nourseothricin; conversely, SAT-1-expressing strains exhibited no resistance to hygromycin B [1]. In Cryptococcus neoformans, nourseothricin-resistant transformants (nat1) showed no cross-resistance to hygromycin B [2]. In Chlamydomonas reinhardtii, strains transformed with hygromycin B and/or paromomycin resistance genes exhibited no cross-resistance to nourseothricin [3]. This orthogonal relationship is documented with homologous gene disruption targeting frequencies of 50–70% in wild-type C. albicans using nourseothricin (SAT-1) and Hygromycin B (CaHygB) markers [1].

Fungal Genetics Candida albicans Gene Disruption

Potency Differential: 20-Fold Lower Effective Concentration Compared to G418 in Filamentous Fungi

Nourseothricin sulfate requires substantially lower concentrations than G418 (Geneticin) to achieve complete growth inhibition in Neurospora crassa. Complete growth inhibition was achieved with 50 μg/mL nourseothricin compared to 1000 μg/mL G418 under identical culture conditions [1]. This represents a 20-fold potency differential in favor of nourseothricin. Expression of the nourseothricin acetyltransferase gene (nat) from Streptomyces noursei under constitutive promoters confers potent resistance, enabling effective positive selection with nourseothricin concentrations as low as 10 μg/mL in Chlamydomonas reinhardtii, yielding approximately 500 transformants per 50 ng DNA [2].

Neurospora crassa Filamentous Fungi Selection Marker

Procurement-Driven Application Scenarios for Nourseothricin Sulfate


Orthogonal Multi-Marker Selection in Mammalian Cell Engineering

Use nourseothricin sulfate in combination with Puromycin, Hygromycin B, Neomycin, or Blasticidin for sequential or simultaneous selection of multiple genetic modifications. The NAT selection marker is fully compatible with all four standard mammalian selection systems without cross-resistance [1]. Nourseothricin kills naïve cells with kinetics comparable to Puromycin (acute susceptibility, rapid selection within 48–60 hours), enabling its use in typical transfection or infection-based screening workflows [1]. This orthogonal compatibility is particularly valuable for complex experimental designs requiring four or more independent genetic modifications, such as cellular reprogramming or oncogenic transformation studies [1].

Sequential Gene Disruption in Diploid Pathogenic Fungi

Deploy nourseothricin sulfate as one component of a dual-marker system (paired with Hygromycin B) for generating homozygous gene knockouts in diploid fungal pathogens including Candida albicans and Cryptococcus neoformans. The absence of bidirectional cross-resistance between SAT-1 and CaHygB markers has been experimentally validated [2], with homologous targeting frequencies of 50–70% demonstrated for single-step disruptions in wild-type C. albicans strains [2]. This approach eliminates the need for marker recycling via counterselection (e.g., 5-FOA) and enables direct disruption of both alleles in clinically relevant isolates regardless of auxotrophic genotype [3].

High-Temperature and Extreme-pH Selection in Industrial Fermentation

Utilize nourseothricin sulfate for selection in industrial-scale fermentation or bioprocessing applications where culture conditions involve elevated temperatures or extreme pH fluctuations. The compound retains full activity up to 75–85 °C and across pH 2–9/10 [4], making it suitable for thermophilic expression systems or processes requiring acidic/basic conditions that would inactivate less stable antibiotics such as Puromycin or Hygromycin B. Powder stability of up to 10 years at 2–8 °C and 2-year solution stability at 4 °C further supports large-batch procurement and reduced requalification frequency.

Selection in Organisms with Limited Marker Toolboxes

Apply nourseothricin sulfate as a novel selection agent in genetically intractable organisms where established markers are unavailable or unreliable. Demonstrated efficacy includes Giardia lamblia (a parasitic protist with historically limited selection options) where nourseothricin sensitivity and SAT-1-mediated resistance were successfully established [5]; Fonsecaea pedrosoi (a pathogenic fungus) where nourseothricin serves as a dominant selective marker ; and Chlamydomonas reinhardtii where NAT expands a previously limited marker repertoire with transformation efficiencies of ~500 colonies per 50 ng DNA [6].

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